4-[(Azetidin-1-yl)methyl]-2-chloropyridine
CAS No.:
Cat. No.: VC16219195
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2 |
|---|---|
| Molecular Weight | 182.65 g/mol |
| IUPAC Name | 4-(azetidin-1-ylmethyl)-2-chloropyridine |
| Standard InChI | InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
| Standard InChI Key | YUJYJVYOGYBZCO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)CC2=CC(=NC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Physicochemical Properties
4-[(Azetidin-1-yl)methyl]-2-chloropyridine is a crystalline solid with the following properties :
| Property | Value |
|---|---|
| CAS Number | 1864425-84-2 |
| Molecular Formula | |
| Molecular Weight | 182.65 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of empirical data on density and thermal stability underscores the need for further experimental characterization.
Structural Features
The molecule consists of a pyridine ring substituted at the 2-position with chlorine and at the 4-position with an azetidin-1-ylmethyl group. The azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—imparts conformational rigidity, which may enhance binding affinity to biological targets . The chlorine atom at the 2-position contributes to electron-withdrawing effects, potentially modulating the compound’s reactivity and intermolecular interactions .
Synthesis and Manufacturing
Reported Synthetic Routes
While no direct synthesis protocols for 4-[(Azetidin-1-yl)methyl]-2-chloropyridine are publicly available, analogous compounds suggest feasible pathways:
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Nucleophilic Substitution: Reacting 2-chloro-4-(bromomethyl)pyridine with azetidine in the presence of a base like triethylamine (TEA) .
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Reductive Amination: Condensing 2-chloropyridine-4-carbaldehyde with azetidine using a reducing agent such as sodium cyanoborohydride .
These methods align with strategies used for structurally related pyridine derivatives, where azetidine incorporation enhances bioactivity .
Purification and Characterization
Hypothetical purification steps would likely involve recrystallization from ethanol or chromatography. Characterization via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy would confirm the presence of the azetidine moiety (N–H stretch at ~3,300 cm) and aromatic C–Cl bonds (500–800 cm) .
Future Directions
Research Priorities
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Synthetic Optimization: Develop scalable routes with higher yields and fewer byproducts.
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Mechanistic Studies: Elucidate interactions with microbial enzymes (e.g., CYP450) and cancer-related kinases.
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.
Industrial Applications
The compound’s modular structure makes it a candidate for derivatization in drug discovery programs targeting infectious diseases and oncology.
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